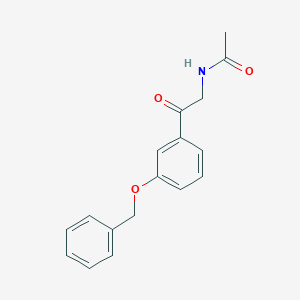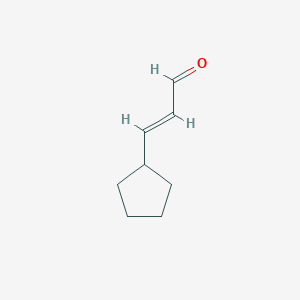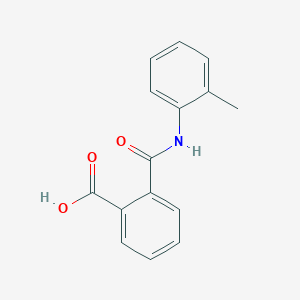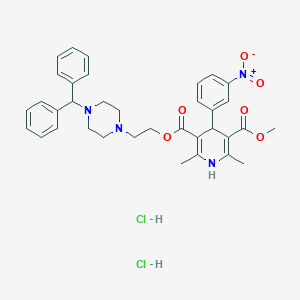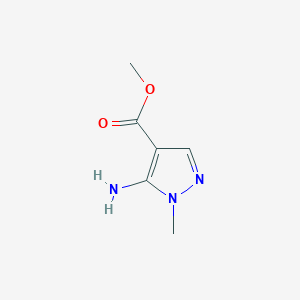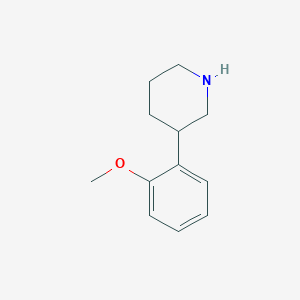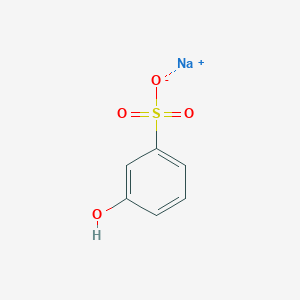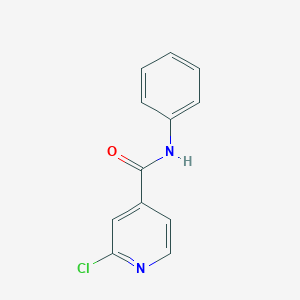![molecular formula C9H7BrN2O B190269 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 113559-18-5](/img/structure/B190269.png)
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Übersicht
Beschreibung
“2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds like “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds like “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Activities:
- Compounds derived from bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone, including those with imidazo[1,2-a]pyridine moieties, showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as inhibition of NO generation stimulated by LPS. Some of these compounds also exhibited cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Enzyme Modulation in Carcinogenesis:
- Derivatives from the reaction of 2-bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone with imidazo[1,2-a]pyridine were found to modulate enzymes involved in carcinogen metabolism, showing potential in inhibiting DNA damage and scavenging reactive oxygen species (Hamdy et al., 2010).
Structural Analysis:
- Studies have analyzed the structural details of compounds with bromopyridyl substituents on imidazo[1,2-a]pyridines, contributing to a deeper understanding of molecular interactions and properties (Huang et al., 2010).
Antimicrobial Activities:
- Mannich bases synthesized from reactions involving 2-bromo-1-(aryl)ethanones and imidazo[1,2-a]pyridines displayed antimicrobial properties against various bacterial and fungal strains, indicating their potential use as antimicrobial agents (Desai et al., 2012).
Synthetic Methodologies:
- Research has focused on developing new synthetic methodologies for creating 3-bromo-imidazo[1,2-a]pyridines, demonstrating the utility of these compounds in organic synthesis (Zhou et al., 2016).
Corrosion Inhibition:
- Imidazo[4,5-b] pyridine derivatives, which are structurally related to 2-bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, were evaluated for their ability to inhibit mild steel corrosion, showcasing their potential in materials science (Saady et al., 2021).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on exploring the therapeutic potential of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” and similar compounds, as well as developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGDFNPKLHQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


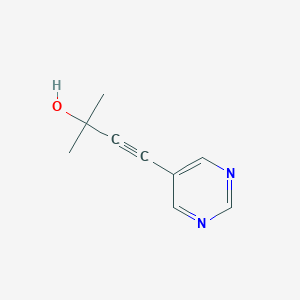

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)
